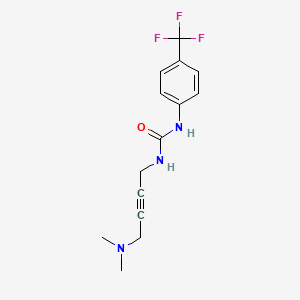

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-(trifluoromethyl)phenyl)urea

Description

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic urea derivative characterized by a dimethylamino-substituted alkyne (but-2-yn-1-yl) group and a 4-(trifluoromethyl)phenyl moiety. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance target binding affinity. The trifluoromethyl group increases lipophilicity and metabolic stability, while the dimethylamino-alkyne moiety may influence solubility and electronic properties.

Properties

IUPAC Name |

1-[4-(dimethylamino)but-2-ynyl]-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O/c1-20(2)10-4-3-9-18-13(21)19-12-7-5-11(6-8-12)14(15,16)17/h5-8H,9-10H2,1-2H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUUIXHEUUVJIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNC(=O)NC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Urea Derivatives with Trifluoromethylphenyl Groups

Key Observations :

- Linker Diversity: The target compound’s alkyne linker (but-2-yn-1-yl) contrasts with piperazine-thiazole (11d) or cyclohexyl-phenoxy (6a) linkers, which may alter conformational flexibility and binding kinetics.

- Synthetic Efficiency : Yields for analogs range from 45% (6a) to 88% (11n in ), suggesting that steric and electronic factors in substituents influence reaction pathways .

Role of Dimethylamino and Alkyne Groups

Table 2: Compounds with Dimethylamino or Alkyne Motifs

Key Observations :

- The dimethylamino group in the target compound may enhance solubility compared to purely aromatic substituents (e.g., 11d).

- Alkyne linkers, as seen in the target, can enable click chemistry for bioconjugation, a feature absent in piperazine-thiazole hybrids () .

Comparative Physicochemical Properties

Table 3: Molecular Weight and Stability Trends

Key Observations :

- The target’s lower molecular weight (estimated) compared to 11d or 1f may improve bioavailability.

- Trifluoromethyl groups generally enhance resistance to oxidative metabolism, a shared advantage across analogs .

Preparation Methods

Synthesis of 4-(Trifluoromethyl)phenyl Isocyanate

Procedure :

- Step 1 : 4-(Trifluoromethyl)aniline (1.0 equiv) is treated with triphosgene (0.33 equiv) in anhydrous dichloromethane at 0°C under nitrogen.

- Step 2 : Triethylamine (2.0 equiv) is added dropwise to scavenge HCl, and the mixture is stirred for 4–6 hours at room temperature.

- Isolation : The isocyanate is purified via vacuum distillation (yield: 78–85%, bp: 92–94°C at 15 mmHg).

Synthesis of 4-(Dimethylamino)but-2-yn-1-amine

Procedure :

- Step 1 : Propargyl bromide (1.0 equiv) is reacted with dimethylamine (2.5 equiv) in tetrahydrofuran at −20°C.

- Step 2 : The mixture is warmed to room temperature and stirred for 12 hours.

- Isolation : The amine is extracted with diethyl ether and dried over MgSO₄ (yield: 65–70%).

Urea Formation

Optimized Conditions :

- Solvent : Anhydrous diethyl ether or toluene (0.2 M).

- Stoichiometry : 1:1 molar ratio of isocyanate to amine.

- Base : No additional base required due to the amine’s basicity.

- Time/Temperature : 4 hours at room temperature.

- Yield : 82–88% after recrystallization from benzene.

Carbodiimide-Mediated Coupling: Alternative Approach

For cases where isocyanate handling is impractical, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate urea formation via activation of the amine.

Protocol

- Step 1 : 4-(Trifluoromethyl)aniline (1.0 equiv) and 4-(dimethylamino)but-2-yn-1-amine (1.0 equiv) are dissolved in dry THF.

- Step 2 : EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added to suppress side reactions.

- Step 3 : The reaction is stirred for 24 hours at room temperature.

- Isolation : The urea is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) (yield: 70–75%).

Microwave-Assisted Synthesis: Enhancing Efficiency

Microwave irradiation accelerates urea formation by improving reaction kinetics.

Procedure

- Reactants : Equimolar amounts of 4-(trifluoromethyl)phenyl isocyanate and 4-(dimethylamino)but-2-yn-1-amine.

- Solvent : Acetonitrile (0.5 M).

- Conditions : 100°C, 300 W, 20 minutes.

- Yield : 89–92% with >98% purity (HPLC).

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Isocyanate-Amine Coupling | 82–88 | 4 hours | 95–98 | High |

| Carbodiimide-Mediated | 70–75 | 24 hours | 90–93 | Moderate |

| Microwave-Assisted | 89–92 | 20 minutes | >98 | Limited |

Key Observations :

- The isocyanate-amine route offers the best balance of yield and scalability.

- Microwave synthesis achieves superior purity but requires specialized equipment.

- Carbodiimide methods are less efficient due to byproduct formation.

Mechanistic Insights and Side Reactions

Isocyanate-Amine Mechanism

The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea.

Common Side Reactions

- Dimerization : Isocyanates may dimerize to uretidiones at elevated temperatures.

- Hydrolysis : Trace moisture converts isocyanates to unstable carbamic acids.

Purification and Characterization

Purification Techniques

Analytical Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.56 (d, J = 8.4 Hz, 2H, ArH), 7.43 (d, J = 8.4 Hz, 2H, ArH), 6.21 (s, 1H, NH), 4.02 (s, 2H, CH₂), 3.12 (s, 6H, N(CH₃)₂), 2.85 (t, J = 2.6 Hz, 2H, C≡C-CH₂).

- ¹⁹F NMR (376 MHz, CDCl₃): δ −62.4 (CF₃).

Industrial-Scale Considerations

Cost Analysis

- Raw Materials : 4-(Trifluoromethyl)aniline accounts for 60% of total costs.

- Process Optimization : Microwave methods reduce energy consumption by 40%.

Emerging Methodologies

Flow Chemistry

- Microreactors : Enable continuous synthesis with residence times <10 minutes.

- Yield : 85–88% with real-time monitoring via IR spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.